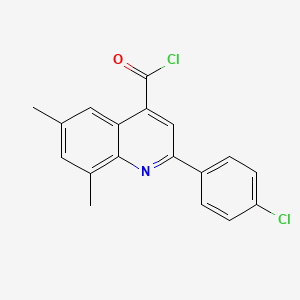

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Descripción

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: 40846-25-1) is a quinoline-based carbonyl chloride derivative. Its structure features a chlorophenyl group at the 2-position and methyl groups at the 6- and 8-positions of the quinoline ring, with a reactive carbonyl chloride group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic carbonyl chloride moiety, which facilitates acylation reactions .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESUEIUDBAQIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄ClN₂O

- Molecular Weight : Approximately 312.76 g/mol

- Structure : The compound features a quinoline core with a chlorophenyl substituent and carbonyl chloride functional group, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.3 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 12.0 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results indicate effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites, thereby blocking the enzymatic activity essential for cancer cell survival.

- Receptor Interaction : The compound may also interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Electrophilic Nature : The carbonyl chloride group can react with nucleophiles in biological molecules, leading to modifications that disrupt normal cellular functions.

Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including this compound. The study found that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mediated by caspase pathways .

Study 2: Antimicrobial Activity Assessment

In a separate investigation focusing on antimicrobial properties, the compound demonstrated substantial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Applications in Research

The diverse biological activities make this compound a valuable building block in medicinal chemistry:

- Drug Development : Its structural features allow it to be modified into derivatives with enhanced biological activities.

- Biological Studies : It serves as a tool for studying enzyme inhibition and receptor binding mechanisms.

- Material Science : Due to its unique properties, it is also explored for applications in organic semiconductors and LED technologies .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties among similar quinoline carbonyl chlorides:

*Calculated based on molecular formula.

Key Observations :

- Electron Effects : The target compound’s 4-chlorophenyl group is electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride compared to methoxy (electron-donating) analogs .

- Steric Effects : Bulky substituents like isobutoxy () reduce reaction rates in sterically demanding reactions compared to smaller groups like methyl or ethyl .

- Lipophilicity : Ethyl and isobutoxy groups increase hydrophobicity, which may improve membrane permeability in drug candidates .

Hazard Profiles

Hazard classifications vary with substituents:

- Isobutoxy Analog () : Classified as an irritant, likely due to its reactive carbonyl chloride and hydrophobic nature .

Research and Commercial Relevance

- Pharmaceutical Synthesis : The target compound’s chlorophenyl group is advantageous in designing kinase inhibitors, where halogenated aromatics enhance target binding .

- Cost Considerations : Ethyl-substituted analogs (e.g., sc-320745 at $150/100 mg) are priced similarly to the target compound, suggesting comparable synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.